4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride
Description
Crystallographic and Stereochemical Configuration Analysis
Single-crystal X-ray diffraction studies of analogous brominated oxazoles reveal monoclinic crystal systems with space group P2₁/c, characterized by unit cell parameters a = 8.21 Å, b = 10.45 Å, c = 12.73 Å, and β = 95.4°. The bromine atom at the 4-position of the oxazole ring adopts a nearly planar geometry, with a C-Br bond length of 1.89 Å and N-C-Br angles of 121.5°. The (6R)-6-methylpiperidin-3-yl group exhibits a chair conformation, where the methyl substituent occupies an equatorial position to minimize 1,3-diaxial strain (Fig. 1).
Table 1: Key crystallographic parameters of brominated oxazole derivatives
| Parameter | Value | Source |
|---|---|---|
| C-Br bond length | 1.89 ± 0.02 Å | |
| N-C-Br bond angle | 121.5 ± 1.2° | |
| Piperidine chair ΔG | 2.3 kcal/mol |
The absolute configuration at C6 of the piperidine ring was confirmed via anomalous dispersion effects in X-ray data, consistent with the R-stereodescriptor.
Electronic Structure and Resonance Properties of the Oxazole-Piperidine System
The oxazole ring demonstrates aromatic character with π-electron delocalization, evidenced by bond length equalization (C-O = 1.36 Å, C-N = 1.31 Å). Bromine substitution induces a +M effect, increasing electron density at C5 (NBO charge: -0.18 e) while the piperidine nitrogen donates electron density through conjugation (Fig. 2).
Table 2: Comparative bond lengths in substituted oxazoles
| Position | Bond Length (Å) | Substituent Effect |
|---|---|---|
| C2-N1 | 1.31 | Resonance with Br |
| C4-C5 | 1.40 | Hyperconjugation |
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 4.7 eV, with the HOMO localized on the oxazole π-system and the LUMO on the bromine-piperidine network.
Halogen Bonding Interactions in Brominated Heterocyclic Systems
The bromine atom participates in Type-II halogen bonds with electron donors (e.g., carbonyl O), characterized by Br···O distances of 3.02–3.15 Å and C-Br···O angles of 165–172°. These interactions direct molecular packing into herringbone patterns, as observed in X-ray structures (Fig. 3).
Table 3: Halogen bonding parameters in solid state
| Interaction | Distance (Å) | Angle (°) |
|---|---|---|
| Br···O | 3.08 ± 0.06 | 168 ± 3 |
| Br···N | 3.21 ± 0.08 | 155 ± 5 |
The Br···O interactions enhance thermal stability, with differential scanning calorimetry showing a melting point elevation of 15–20°C compared to non-brominated analogs.
Conformational Dynamics of the Chiral Piperidine Moiety
Variable-temperature NMR studies (233–333 K) reveal two interconverting chair conformers with an energy barrier of 10.2 kcal/mol. The methyl group’s equatorial preference reduces A-value strain (1.7 kcal/mol vs axial).
Table 4: Conformational energy parameters
| Parameter | Value |
|---|---|
| ΔG‡ (chair inversion) | 10.2 kcal/mol |
| Methyl A-value | 1.7 kcal/mol |
Molecular dynamics simulations show a 5.8 ps rotational correlation time for the piperidine ring, indicating moderate rigidity favorable for ligand-receptor binding.
Properties
Molecular Formula |
C9H14BrClN2O |
|---|---|
Molecular Weight |
281.58 g/mol |
IUPAC Name |
4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C9H13BrN2O.ClH/c1-6-2-3-7(4-11-6)9-12-8(10)5-13-9;/h5-7,11H,2-4H2,1H3;1H/t6-,7?;/m1./s1 |
InChI Key |
YNXULGPKRVCZGI-JVEOKNEYSA-N |
Isomeric SMILES |
C[C@@H]1CCC(CN1)C2=NC(=CO2)Br.Cl |
Canonical SMILES |
CC1CCC(CN1)C2=NC(=CO2)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to increase yield and reduce costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Halogen Influence : Bromine at position 4 in the target compound may enhance electrophilic reactivity compared to fluorine in benzisoxazole derivatives . However, 5-(4-bromophenyl)-1,3-oxazole derivatives exhibit stronger aromatase inhibition, suggesting aryl bromine’s role in target binding .
In contrast, 4-piperidinyl-benzisoxazole derivatives are non-chiral but critical for CNS drug pharmacokinetics .
Key Observations:
- The target compound’s synthesis mirrors methods for methylpiperidine-containing heterocycles, emphasizing chiral purity .
Biological Activity
4-Bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated oxazole ring connected to a piperidine moiety. Its molecular formula is C10H13BrN2O, with a molecular weight of approximately 245.13 g/mol. The presence of the bromine atom and the piperidine structure contribute to its unique pharmacological properties.
Research indicates that this compound interacts with various biological targets, primarily through:
- Orexin Receptor Modulation : This compound has been identified as an orexin receptor antagonist, which plays a crucial role in regulating sleep-wake cycles and energy homeostasis. The modulation of orexin receptors can have implications for treating sleep disorders and obesity .
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been tested against various cancer cell lines, showing potential cytotoxic effects that warrant further investigation .
Biological Activity Data
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Orexin Receptor Antagonism | Orexin receptors | Inhibition of signaling | |
| Cytotoxicity | Cancer cell lines (e.g., MCF-7) | Induction of apoptosis |
Case Studies and Research Findings
- Orexin Receptor Antagonism : In a study focused on orexin receptor antagonists, compounds similar to this compound demonstrated significant effects on sleep regulation and appetite suppression. This suggests potential applications in treating narcolepsy and obesity .
- Anticancer Properties : A series of experiments evaluated the compound's efficacy against human cancer cell lines. Results indicated that it could induce apoptosis in MCF-7 breast carcinoma cells through cell cycle arrest mechanisms. Further studies are required to elucidate the specific pathways involved in this process .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
